Cas no 105995-43-5 (3,5-Bis(aminomethyl)benzoic acid)

3,5-Bis(aminomethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(aminomethyl)benzoic acid
- 3,5-BIS-AMINOMETHYL- BENZOIC ACID
- Benzoic acid,3,5-bis(aminomethyl)-
- 3,5-Bis-aminomethylbenzoic acid
- 3,5-BIS-AMINOMETHYL-BENZOIC ACID
- 105995-43-5
- SCHEMBL7518116
- FT-0691997
- AKOS006286765
- 3,5-BIS-AMINOMETHYL-BENZOICACID
- CS-0440334
- 3,5-Bis(aminomethyl)benzoicacid
- DTXSID20570270
- MFCD28144945
- SY109106
-
- インチ: 1S/C9H12N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5,10-11H2,(H,12,13)
- InChIKey: VDPOXFVWUYMSLQ-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(CN)C=C(CN)C=1)=O
計算された属性
- せいみつぶんしりょう: 180.09000
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
- 疎水性パラメータ計算基準値(XlogP): -3.1
じっけんとくせい
- 密度みつど: 1.269
- ふってん: 401.9°Cat760mmHg
- フラッシュポイント: 196.9°C
- 屈折率: 1.623
- PSA: 89.34000
- LogP: 1.70280
3,5-Bis(aminomethyl)benzoic acid セキュリティ情報
3,5-Bis(aminomethyl)benzoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
3,5-Bis(aminomethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM132475-1g |
3,5-bis(aminomethyl)benzoic acid |
105995-43-5 | 95% | 1g |
$356 | 2023-01-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511001-1g |
3,5-Bis(aminomethyl)benzoic acid |
105995-43-5 | 98% | 1g |
¥3570.00 | 2024-08-09 |
3,5-Bis(aminomethyl)benzoic acid 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3,5-Bis(aminomethyl)benzoic acidに関する追加情報
Professional Introduction to 3,5-Bis(aminomethyl)benzoic acid (CAS No. 105995-43-5)
3,5-Bis(aminomethyl)benzoic acid, with the chemical formula C₉H₁₁NO₃, is a versatile compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This introduction delves into the compound's structural characteristics, synthetic pathways, and its emerging applications, particularly in drug development and molecular biology research.
The molecular structure of 3,5-Bis(aminomethyl)benzoic acid features a benzoic acid core substituted with two amino methyl groups at the 3rd and 5th positions. This unique configuration imparts remarkable reactivity and functional diversity, making it a valuable intermediate in organic synthesis. The presence of both amino and carboxyl functional groups allows for further derivatization, enabling the creation of complex molecules with tailored properties.
In recent years, 3,5-Bis(aminomethyl)benzoic acid has been explored for its potential in medicinal chemistry. Its bifunctional nature makes it an excellent candidate for designing chelating agents, ligands, and probes used in diagnostic imaging. For instance, studies have demonstrated its utility in developing contrast agents for magnetic resonance imaging (MRI), where its ability to coordinate with metal ions enhances signal intensity and specificity.
Moreover, the compound has shown promise in the development of enzyme inhibitors. The amino groups provide hydrogen bonding opportunities with target enzymes, facilitating the design of highly selective inhibitors. Recent research has highlighted its application in inhibiting matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as cancer metastasis and inflammation. The carboxyl group further allows for pH-sensitive modifications, enabling targeted drug delivery systems.
Another exciting area of application is in the synthesis of peptide mimetics and protease inhibitors. The flexible nature of 3,5-Bis(aminomethyl)benzoic acid allows for the construction of peptidomimetic cores that mimic natural peptide sequences while offering improved stability and bioavailability. This has opened new avenues for treating diseases like neurodegenerative disorders and infectious diseases.
The synthetic routes to 3,5-Bis(aminomethyl)benzoic acid have also seen significant advancements. Traditional methods often involve multi-step reactions with moderate yields and poor regioselectivity. However, recent innovations in catalytic chemistry have enabled more efficient and sustainable synthetic pathways. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the amino methyl groups with high precision, reducing byproduct formation and improving overall efficiency.
Biocatalytic approaches have also emerged as a powerful tool for synthesizing 3,5-Bis(aminomethyl)benzoic acid. Enzymes such as transaminases and carboxylases can be engineered to perform specific transformations under mild conditions, aligning with green chemistry principles. These methods not only enhance yield but also minimize environmental impact by reducing waste generation.
The role of computational chemistry in optimizing 3,5-Bis(aminomethyl)benzoic acid derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, optimize drug-like properties such as solubility and metabolic stability, and design novel analogs with enhanced efficacy. This interdisciplinary approach has accelerated the discovery pipeline in drug development significantly.
In conclusion,3,5-Bis(aminomethyl)benzoic acid (CAS No. 105995-43-5) is a multifaceted compound with broad applications in pharmaceuticals and biotechnology. Its unique structural features enable diverse functionalization strategies, making it indispensable in designing innovative therapeutics and diagnostic tools. As research continues to uncover new synthetic methodologies and applications,3,5-Bis(aminomethyl)benzoic acid is poised to play an even greater role in advancing medical science.
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